Diethyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Diethyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including nitrophenyl and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
Diethyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly calcium channel blockers.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Diethyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with calcium channels, inhibiting calcium influx into cells. This action can lead to various physiological effects, such as vasodilation and reduced blood pressure. The molecular pathways involved include the modulation of intracellular calcium levels and the subsequent impact on cellular functions.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine derivative with antihypertensive properties.
Nicardipine: Used in the treatment of hypertension and angina.
Uniqueness
Diethyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Diethyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. Its unique molecular structure, characterized by the incorporation of a furan ring and a nitrophenyl group, suggests significant potential for various biological activities. This article explores the biological activity of this compound, including its pharmacological implications and potential therapeutic applications.
- Molecular Formula : C23H24N2O7
- Molecular Weight : 440.4 g/mol
- CAS Number : 104024-40-0
- Structure Features : The compound features a dihydropyridine core with multiple substituents that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multicomponent reactions such as the Hantzsch reaction. This method allows for the formation of the dihydropyridine framework through the condensation of aldehydes, ketones, and ammonium salts under controlled conditions .
Antioxidant Activity
Research indicates that compounds with similar structural characteristics exhibit notable antioxidant properties. The presence of the nitrophenyl and furan groups may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
Anticancer Potential
Recent studies have highlighted the anticancer activity of related dihydropyridine derivatives. Specifically, compounds sharing structural features with this compound have shown cytotoxic effects against various cancer cell lines such as HeLa and MCF-7. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
Calcium Channel Blocking Activity
Dihydropyridines are well-known calcium channel blockers. The structural similarity to established antihypertensive agents like nitrendipine and nicardipine suggests that this compound may also exhibit calcium channel blocking activity. This mechanism can lead to vasodilation and reduced blood pressure .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Nitrendipine | Contains a nitrophenyl group; used as an antihypertensive | Calcium channel blocker |
Nicardipine | Similar dihydropyridine structure; used for hypertension | Calcium channel blocker |
Amlodipine | Dihydropyridine derivative; widely used antihypertensive | Calcium channel blocker |
The unique substitution pattern in this compound may enhance its biological activities compared to other dihydropyridine derivatives.
Case Studies and Research Findings
- Antioxidant Studies : In vitro assays demonstrated that derivatives similar to this compound exhibited significant free radical scavenging activity. The compound's ability to reduce oxidative stress markers was assessed in cellular models .
- Cytotoxicity Tests : A study evaluated the cytotoxic effects of several dihydropyridine derivatives on human cancer cell lines. Results indicated that compounds with furan and nitrophenyl substitutions had enhanced cytotoxicity compared to traditional dihydropyridines .
- Calcium Channel Blocking Activity : Pharmacological evaluations revealed that related compounds effectively inhibited calcium influx in vascular smooth muscle cells, suggesting potential applications in treating hypertension .
Properties
CAS No. |
104024-40-0 |
---|---|
Molecular Formula |
C23H24N2O7 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H24N2O7/c1-5-30-22(26)19-13(3)24-14(4)20(23(27)31-6-2)21(19)18-12-11-17(32-18)15-9-7-8-10-16(15)25(28)29/h7-12,21,24H,5-6H2,1-4H3 |
InChI Key |
MLOXWFJWKSNEFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OCC)C)C |
Origin of Product |
United States |
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